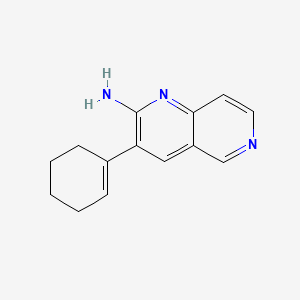![molecular formula C15H30O2Sn2 B14667588 Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane CAS No. 42414-63-1](/img/structure/B14667588.png)
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
Métodos De Preparación
The synthesis of Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane typically involves the reaction of triethylstannyl derivatives with propargyl compounds. One common method includes the use of triethylstannyl chloride and propargyl alcohol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the triethylstannyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane can be compared with other organotin compounds such as:
Triethylstannyl chloride: A precursor in the synthesis of various organotin compounds.
Triethylstannyl acetate: Used in organic synthesis and as a catalyst.
Triethylstannyl bromide: Another organotin compound with similar reactivity but different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other organotin compounds .
Propiedades
Número CAS |
42414-63-1 |
|---|---|
Fórmula molecular |
C15H30O2Sn2 |
Peso molecular |
479.8 g/mol |
Nombre IUPAC |
triethylstannyl 3-triethylstannylprop-2-ynoate |
InChI |
InChI=1S/C3HO2.6C2H5.2Sn/c1-2-3(4)5;6*1-2;;/h(H,4,5);6*1H2,2H3;;/q;;;;;;;;+1/p-1 |
Clave InChI |
NDUBLMAUVAHTFC-UHFFFAOYSA-M |
SMILES canónico |
CC[Sn](CC)(CC)C#CC(=O)O[Sn](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


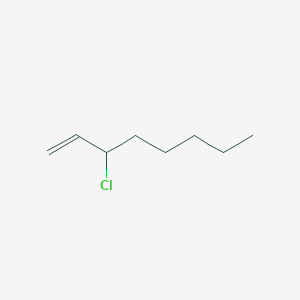

![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
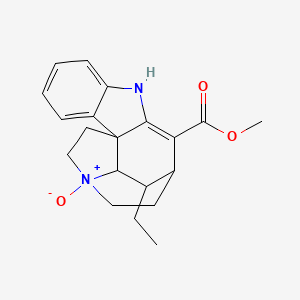

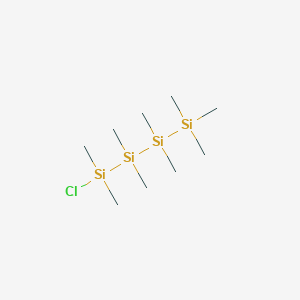
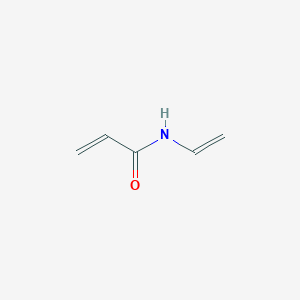
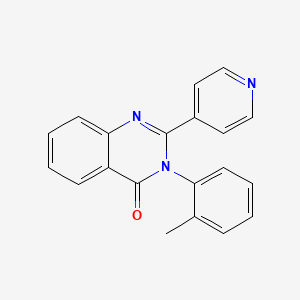
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)
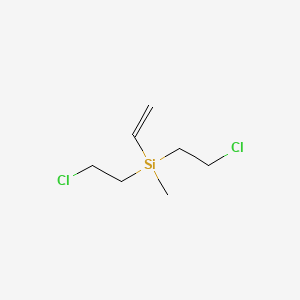

![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
